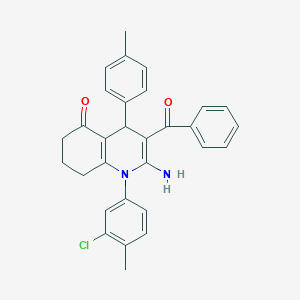
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a tetrahydroquinoline derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. In
Mecanismo De Acción
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to have other biochemical and physiological effects. It has been demonstrated to have analgesic effects by inhibiting the production of pain-inducing substances such as substance P and bradykinin. It has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of how it exerts its biological effects. Another area of research could focus on optimizing its therapeutic potential by modifying its chemical structure. Additionally, further studies could investigate its potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one typically involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-methylbenzaldehyde, and 2-aminobenzamide with acetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been demonstrated to have anti-tumor activity by inducing apoptosis in cancer cells.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Fórmula molecular |
C30H27ClN2O2 |
Peso molecular |
483 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-18-11-14-20(15-12-18)26-27-24(9-6-10-25(27)34)33(22-16-13-19(2)23(31)17-22)30(32)28(26)29(35)21-7-4-3-5-8-21/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3 |
Clave InChI |
GZBYUEGSQGKZMZ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)

![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)

